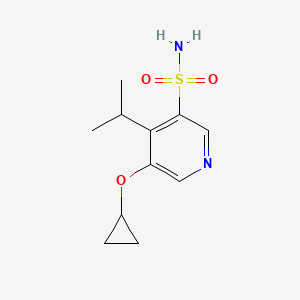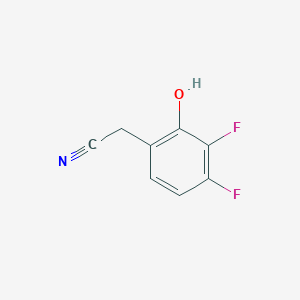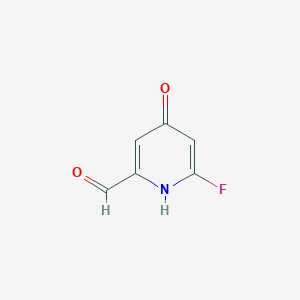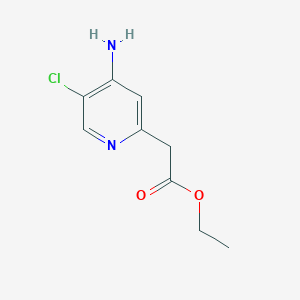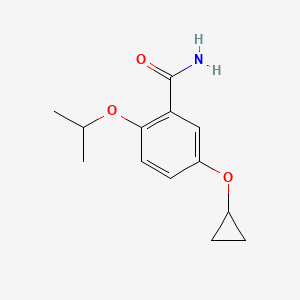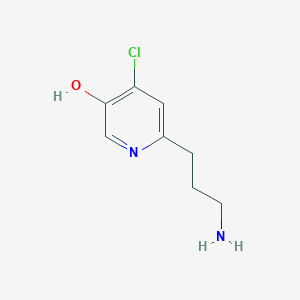
6-(3-Aminopropyl)-4-chloropyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Aminopropyl)-4-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridines This compound is characterized by the presence of an aminopropyl group and a chloropyridin-3-OL moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopropyl)-4-chloropyridin-3-OL typically involves the reaction of 4-chloropyridin-3-OL with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminopropyl)-4-chloropyridin-3-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridin moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
6-(3-Aminopropyl)-4-chloropyridin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Aminopropyl)-4-chloropyridin-3-OL involves its interaction with specific molecular targets. The aminopropyl group allows the compound to interact with various enzymes and receptors, modulating their activity. The chloropyridin moiety can participate in binding interactions with proteins and other biomolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: This compound is frequently used in surface functionalization and has similar aminopropyl functionality.
Oligomeric Silsesquioxanes Bearing 3-Aminopropyl Groups: These compounds are synthesized by the hydrolytic polycondensation of 3-aminopropyltriethoxysilane and have applications in nanocomposites and thermosetting resins.
Uniqueness
6-(3-Aminopropyl)-4-chloropyridin-3-OL is unique due to the presence of both the aminopropyl and chloropyridin moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
6-(3-aminopropyl)-4-chloropyridin-3-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-7-4-6(2-1-3-10)11-5-8(7)12/h4-5,12H,1-3,10H2 |
InChI Key |
XZXVTNLAHQEVQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



